molecular formula C5H10F2O B2655041 3,3-Difluoro-2-methylbutan-1-ol CAS No. 1866960-03-3

3,3-Difluoro-2-methylbutan-1-ol

Cat. No.: B2655041
CAS No.: 1866960-03-3
M. Wt: 124.131
InChI Key: LYCROCVBYVMABV-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylbutan-1-ol (CAS: 1955548-09-0) is a fluorinated secondary alcohol with the molecular formula C6H12F2O and a molecular weight of 138.16 g/mol. Its structure features a hydroxyl group at the terminal carbon, a methyl substituent at the second carbon, and two fluorine atoms at the third carbon.

Properties

IUPAC Name

3,3-difluoro-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O/c1-4(3-8)5(2,6)7/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCROCVBYVMABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylbutan-1-ol typically involves the fluorination of 2-methylbutan-1-ol. One common method is the reaction of 2-methylbutan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: 3,3-Difluoro-2-methylbutanal or 3,3-Difluoro-2-methylbutanone.

    Reduction: 3,3-Difluoro-2-methylbutane.

    Substitution: Products depend on the substituent introduced, such as 3-iodo-2-methylbutan-1-ol.

Scientific Research Applications

3,3-Difluoro-2-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Difluoro-2-methylbutan-1-ol exerts its effects depends on the specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds with target molecules, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,3-Difluoro-2-methylbutan-1-ol with structurally or functionally related alcohols, leveraging data from the provided evidence:

Table 1: Comparative Analysis of Fluorinated and Non-Fluorinated Alcohols

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Notable Properties/Applications
This compound C6H12F2O 138.16 -OH, -CH3, -CF2 N/A High polarity; potential pharmaceutical intermediate
2-Methyl-3-buten-2-ol C5H10O 86.13 -OH, -CH3, alkene 98–99 Fragrance precursor; lower polarity
3-Methyl-2-buten-1-ol C5H10O 86.13 -OH, -CH3, alkene 140 Solvent; higher boiling point due to H-bonding
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C12H18O 178.28 -OH, -CH3, aromatic N/A Regulated fragrance ingredient (IFRA)
4-(4,5-Dibromo-2-fluorophenyl)butan-1-ol C10H10Br2FO 343.90 -OH, -Br, -F, aromatic N/A Radioligand precursor; halogenated

Structural and Functional Comparisons

Fluorination Effects: The presence of two fluorine atoms in this compound increases its acidity (pKa ~12–14 estimated) compared to non-fluorinated analogs like 2-Methyl-3-buten-2-ol. Fluorine’s electronegativity stabilizes the deprotonated form, enhancing reactivity in nucleophilic substitutions . In contrast, 4-(4,5-Dibromo-2-fluorophenyl)butan-1-ol () combines fluorine with bromine and an aromatic ring, resulting in a bulkier, halogen-rich structure suited for radiopharmaceutical synthesis .

Branching vs.

Aromatic vs. Aliphatic Systems :

  • 2,2-Dimethyl-3-(3-tolyl)propan-1-ol () demonstrates how aromatic substituents (e.g., tolyl groups) enhance stability in fragrance formulations but may reduce solubility in polar solvents compared to aliphatic fluorinated alcohols .

Biological Activity

3,3-Difluoro-2-methylbutan-1-ol, also known as (2R)-3,3-difluoro-2-methylbutan-1-ol, is a fluorinated alcohol that has garnered attention in various fields of scientific research, particularly in chemistry and biology. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in drug discovery and development.

PropertyValue
Molecular FormulaC5H10F2O
Molecular Weight124.13 g/mol
IUPAC Name(2R)-3,3-difluoro-2-methylbutan-1-ol
InChI KeyLYCROCVBYVMABV-SCSAIBSYSA-N
Isomeric SMILESCC@HC(C)(F)F

The presence of fluorine atoms in the structure significantly influences its chemical reactivity and biological interactions. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, making them valuable in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the fluorination of 2-methylbutan-1-ol using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selectivity and yield. Industrially, continuous flow reactors are employed to maintain precise reaction conditions for scalable production.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance the compound's capacity to form strong hydrogen bonds with enzymes and receptors, potentially leading to modulation of various biochemical pathways. The precise mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could act as a ligand for specific receptors, influencing cellular signaling.

Case Studies and Research Findings

  • Drug Discovery : Research has indicated that this compound can serve as a building block in the synthesis of novel pharmaceuticals. Its unique properties make it suitable for developing compounds with enhanced therapeutic profiles .
  • Biochemical Assays : Studies have utilized this compound in biochemical assays to evaluate its effects on biological systems. For example, its interaction with metabolic enzymes has been examined to assess its potential as a metabolic modulator.
  • Toxicological Studies : Investigations into the toxicological profile of similar fluorinated compounds suggest that this compound may exhibit low toxicity at therapeutic doses while maintaining efficacy against targeted biological pathways .

Applications

The potential applications of this compound extend across various fields:

  • Medicinal Chemistry : As a precursor for synthesizing pharmaceuticals with improved efficacy and stability.
  • Agricultural Chemistry : Investigated for use in developing agrochemicals with enhanced performance characteristics.

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